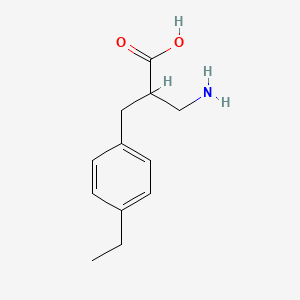
C20H19F2N3O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains multiple functional groups, including an amino group, a ketone group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Difluorophenyl Group:
Formation of the Spiro Compound: This step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the Amino and Ketone Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions (temperature, pressure, solvents) would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation reactions could yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions could yield reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its potential as a drug candidate for the treatment of various diseases.
Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is being used.
Comparación Con Compuestos Similares
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can be compared with other similar compounds, such as:
4-amino-1-[5’-(2,5-dichlorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
4-amino-1-[5’-(2,5-dibromophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with bromine atoms instead of fluorine atoms.
The uniqueness of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one lies in its specific combination of functional groups and the presence of fluorine atoms, which can impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19F2N3O2S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |
Clave InChI |
JOTZFHBWWVMZCS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


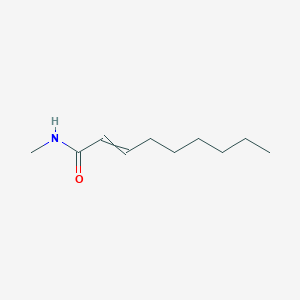
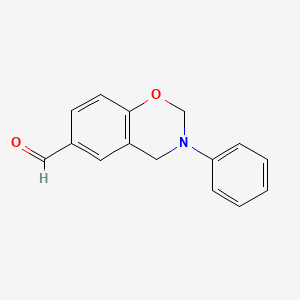

![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
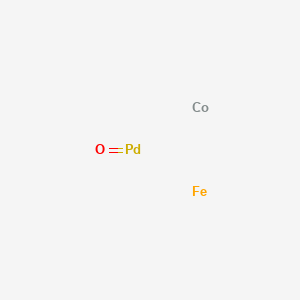
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)

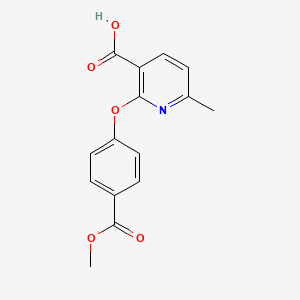
![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
